molecular formula C9H7F3O B3010561 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol CAS No. 2338-85-4

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol

Cat. No.: B3010561
CAS No.: 2338-85-4
M. Wt: 188.149
InChI Key: NMOVVCHJYUDXTN-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-1-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of three fluorine atoms and a phenyl group attached to a prop-2-en-1-ol backbone

Safety and Hazards

The compound has several hazard statements including H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes refer to specific hazards and precautions associated with the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trifluoro-1-phenylprop-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,3-trifluoropropene with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

2,3,3-trifluoro-1-phenylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7(9(11)12)8(13)6-4-2-1-3-5-6/h1-5,8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOVVCHJYUDXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=C(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-85-4
Record name 2,3,3-trifluoro-1-phenylprop-2-en-1-ol
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